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molecular formula C10H13FN2O4 B8586303 2,2'-[(2-Fluoro-4-nitrophenyl)imino]diethanol

2,2'-[(2-Fluoro-4-nitrophenyl)imino]diethanol

Cat. No. B8586303
M. Wt: 244.22 g/mol
InChI Key: VSPJIOCBERMCOB-UHFFFAOYSA-N
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Patent
US05852011

Procedure details

In 4 ml of DMSO, 5.0 g (31.4 mmol) of 3,4-difluoronitrobenzene and 8.3 g (78.5 mmol) of diethanolamine were dissolved, followed by stirring under heat at 140° C. for one hour. After completion of the reaction, the reaction mixture was extracted with ethyl acetate. The ethyl acetate layer was dried and concentrated. To the reddish brown syrup so obtained, n-hexane/ethyl acetate was added for crystallization, whereby 6.93 g of the title compound were obtained as yellow powder (yield: 90%).
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15].CCCCCC.C(OCC)(=O)C>CS(C)=O>[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[N:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15] |f:2.3|

Inputs

Step One
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
8.3 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
4 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
To the reddish brown syrup so obtained

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1N(CCO)CCO)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.93 g
YIELD: CALCULATEDPERCENTYIELD 90.4%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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